6-(2,6-Dimethoxyphenyl)-2-naphthol
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Overview
Description
6-(2,6-Dimethoxyphenyl)-2-naphthol is an organic compound that features a naphthol core substituted with a 2,6-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthol typically involves the reaction of 2-naphthol with 2,6-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2-naphthol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Nitro or halogen-substituted naphthol derivatives.
Scientific Research Applications
6-(2,6-Dimethoxyphenyl)-2-naphthol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethoxyphenyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the naphthol core.
2-Naphthol: Contains the naphthol core but lacks the dimethoxyphenyl substitution.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Contains multiple dimethoxyphenyl groups but has a different core structure.
Uniqueness
6-(2,6-Dimethoxyphenyl)-2-naphthol is unique due to its combination of the naphthol core and the 2,6-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16O3 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H16O3/c1-20-16-4-3-5-17(21-2)18(16)14-7-6-13-11-15(19)9-8-12(13)10-14/h3-11,19H,1-2H3 |
InChI Key |
ROLOAPSZJWBLRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
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